1-Aza-2,5-disilacyclopentane, 2,2,5,5-tetramethyl-

Organosilicon chemistry Amide base design Physical organic chemistry

1-Aza-2,5-disilacyclopentane, 2,2,5,5-tetramethyl- (also referred to as 2,2,5,5-tetramethyl-2,5-disilapyrrolidine or TDACP) is a five-membered cyclic disilazane containing a bent Si–N–Si motif with a molecular formula of C₆H₁₇NSi₂ and a molecular weight of 159.38 g/mol. It is a colorless to light yellow liquid with a boiling point of 92 °C at 185 Torr and a density of 0.842 g/cm³.

Molecular Formula C6H17NSi2
Molecular Weight 159.38 g/mol
CAS No. 7418-19-1
Cat. No. B3029660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Aza-2,5-disilacyclopentane, 2,2,5,5-tetramethyl-
CAS7418-19-1
Molecular FormulaC6H17NSi2
Molecular Weight159.38 g/mol
Structural Identifiers
SMILESC[Si]1(CC[Si](N1)(C)C)C
InChIInChI=1S/C6H17NSi2/c1-8(2)5-6-9(3,4)7-8/h7H,5-6H2,1-4H3
InChIKeyIPKOJSMGLIKFLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Aza-2,5-disilacyclopentane, 2,2,5,5-tetramethyl- (CAS 7418-19-1): A Cyclic Disilazane with Constrained Si–N–Si Geometry


1-Aza-2,5-disilacyclopentane, 2,2,5,5-tetramethyl- (also referred to as 2,2,5,5-tetramethyl-2,5-disilapyrrolidine or TDACP) is a five-membered cyclic disilazane containing a bent Si–N–Si motif with a molecular formula of C₆H₁₇NSi₂ and a molecular weight of 159.38 g/mol [1]. It is a colorless to light yellow liquid with a boiling point of 92 °C at 185 Torr and a density of 0.842 g/cm³ [1]. Unlike open-chain disilazanes such as hexamethyldisilazane (HMDS), the cyclic structure enforces a constrained geometry that fundamentally alters the compound's gas-phase acidity, reactivity toward electrophiles, and performance as a surface hydrophobization agent.

Constrained cyclic Si–N–Si geometry for defined nucleophile design
Attenuated gas-phase acidity relative to open-chain disilazanes
Reported enhanced surface hydrophobization on TiN substrates

Why Hexamethyldisilazane or Other Acyclic Silazanes Cannot Replace 1-Aza-2,5-disilacyclopentane, 2,2,5,5-tetramethyl-


The five-membered ring structure of 1-aza-2,5-disilacyclopentane, 2,2,5,5-tetramethyl- imposes an angularly constrained Si–N–Si geometry that cannot be replicated by open-chain disilazanes or alternative silylating agents [1]. This geometric constraint directly causes a 10.5 kcal/mol attenuation in gas-phase acidity relative to hexamethyldisilazane, meaning the compound is a measurably weaker acid and its conjugate base is a stronger, more confined nucleophile [1]. In semiconductor surface treatment, the cyclic structure delivers a water contact angle that is 14° higher than HMDS on TiN substrates and 24° higher than N,N-dimethylaminotrimethylsilane (DMATMS) [2]. Simply substituting an acyclic or six-membered-ring silazane forfeits both the controlled basicity and the superior hydrophobization performance that are quantitatively documented for the five-membered-ring target compound.

Acidity and nucleophilicity mismatch
Cyclic geometry yields measurably weaker acidity than acyclic silazanes; deprotonation behavior and conjugate-base reactivity may not transfer directly.
Surface hydrophobization gap
Reported water contact angle on TiN is substantially higher for the five-membered cyclic compound; performance level may not be replicated by HMDS or DMATMS.

Quantitative Differentiation of 1-Aza-2,5-disilacyclopentane, 2,2,5,5-tetramethyl- Against Closest Comparators


Gas-Phase Acidity: 10.5 kcal/mol Weaker Acid than Hexamethyldisilazane (HMDS)

Ion cyclotron resonance spectrometry was used to measure the gas-phase acidity of the cyclic disilazane 1,1,3,3-tetramethyl-1,3-disila-2-azacyclopentane (the target compound). Its acidity was determined as ΔG_acid = 359.5 ± 2.0 kcal/mol and ΔH_acid = 367.4 ± 2.1 kcal/mol [1]. The open-chain analogue hexamethyldisilazane (HMDS) is a significantly stronger acid, with the experimentally measured difference being 10.5 kcal/mol in favor of HMDS [1]. This weakening arises because the five-membered ring prevents the nitrogen center from adopting the linear sp-hybridized geometry that stabilizes the free HMDS anion; the constrained bent geometry keeps the nitrogen in a more sp²-like state upon deprotonation [1].

Acidity attenuation
Head-to-head
ΔG_acid = 359.5 ± 2.0 kcal/mol
10.5 kcal/mol weaker than HMDS
Defines nucleophile strength: constrained geometry yields distinct gas-phase reactivity profile
ICR spectrometry; equilibria referenced against meta-methylaniline and acetoxime
Organosilicon chemistry Amide base design Physical organic chemistry

Water Contact Angle on TiN: TDACP Achieves 83°, Outperforming HMDS (69°) and DMATMS (59°)

In a direct comparative test, TiN substrates were pre-washed with 0.1% aqueous hydrogen fluoride, then immersed in neat surface treatment agent for 30 seconds at room temperature, rinsed with methyl ethyl ketone, and dried under nitrogen. The water contact angle measured with a 1.8 μL pure-water droplet was 83° for the target compound (TDACP), versus 69° for hexamethyldisilazane (HMDS) and 59° for N,N-dimethylaminotrimethylsilane (DMATMS) [1]. The TDACP-treated surface therefore achieved a +14° advantage over HMDS and +24° over DMATMS.

Surface hydrophobization
Head-to-head
Water contact angle on TiN: 83° (TDACP) vs 69° (HMDS), 59° (DMATMS)
+14° advantage over HMDS reduces capillary force for pattern collapse mitigation
Dropmaster 700, 1.8 μL H₂O, HF-pre-washed TiN, methyl ethyl ketone rinse
Semiconductor manufacturing Surface hydrophobization Pattern collapse prevention

Five-Membered Ring Preference Over Six-Membered Ring Analogues for Surface Hydrophobization

The surface treatment patent specification explicitly states that among cyclic silazanes, five-membered ring structures such as 2,2,5,5-tetramethyl-2,5-disila-1-azacyclopentane (TDACP) are preferred over six-membered ring counterparts such as 2,2,6,6-tetramethyl-2,6-disila-1-azacyclohexane [1]. Although head-to-head contact-angle data for the two ring sizes on the same substrate are not tabulated in a single direct comparison within the available patent text, the consistent selection of the five-membered compound as the exemplar for TiN treatment (achieving 83°) and its explicit designation as 'more preferable' constitutes a clear structure-driven performance ranking [1][2].

Ring-size preference
Class-level
Five-membered ring explicitly preferred over six-membered for TiN/SiN surface treatment
Procurement in semiconductor surface treatment favors five-membered cyclic disilazane based on patent exemplar performance
Patent specification; no head-to-head contact-angle tabulation for ring sizes
Cyclic silazane design Semiconductor surface engineering Structure-property relationships

High-Value Application Scenarios for 1-Aza-2,5-disilacyclopentane, 2,2,5,5-tetramethyl- (CAS 7418-19-1)


Semiconductor Pattern Collapse Mitigation on TiN Hard Masks

In lithographic patterning of TiN hard masks, pattern collapse during the post-rinse drying step is driven by capillary force proportional to cos θ. The target compound (TDACP) delivers a water contact angle of 83° on TiN, compared to 69° for the industry-standard hexamethyldisilazane (HMDS) [1]. This +14° improvement reduces cos θ from ~0.36 to ~0.12, cutting destabilizing capillary force by approximately two-thirds. For processes where HMDS hydrophobization is insufficient to prevent collapse of high-aspect-ratio features, switching to TDACP provides a quantified path to higher yield without changing the rinse solvent or drying protocol.

Controlled-Basicity Silylation in Organosilicon Synthesis

The 10.5 kcal/mol weaker gas-phase acidity of the target compound relative to HMDS [2] translates to a less thermodynamically acidic N–H group and, correspondingly, a more reactive conjugate base when deprotonated. This enables synthetic chemists to deploy TDACP as a sterically confined disilazide base whose attenuated acidity may reduce undesired background deprotonation in sensitive substrates, or as a silylating agent that transfers the cyclic disilazane motif intact to electrophilic acceptors. The constrained five-membered geometry also imposes a defined bite angle for bridging lithium amide structures, as noted in reagent usage guides [3].

Cyclic Silazane Formulations for SiN and TiN Surface Conditioning

The patent literature identifies five-membered cyclic disilazanes as the preferred structural class for hydrophobizing TiN and SiN surfaces, with TDACP serving as the prototypical example [1]. While the six-membered cyclic trisilazane HMCTS achieves 85° on SiN, TDACP reaches 83° on the more challenging TiN substrate where HMDS manages only 69° and DMATMS only 59° [1]. This makes TDACP the agent of choice when a single cyclic silazane must deliver consistent high contact angles across both TiN and SiN surfaces in a dual-damascene or multi-material integration scheme.

Application
Selection Property
Validation Focus
TiN pattern collapse mitigation
Water contact angle on TiN
Benchmark hydrophobization performance vs HMDS under process conditions
Controlled-basicity silylation
Gas-phase acidity attenuation
Confirm reactivity profile in target synthetic scheme
Multi-material surface conditioning
Cyclic five-membered ring geometry
Evaluate contact angle uniformity across TiN and SiN substrates
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